2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
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Overview
Description
2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable methyl-substituted pyrrole derivative. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds used in various chemical reactions and studies.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the carboxylic acid group at the 8-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
CAS No. |
1919049-55-0 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-4-7(10)11-8-6(9(13)14)2-3-12(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
NWUJICCUZZFEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)O)Cl |
Origin of Product |
United States |
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